Home > Products > Screening Compounds P98269 > N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide - 2034593-91-2

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Catalog Number: EVT-3099829
CAS Number: 2034593-91-2
Molecular Formula: C19H15F3N2O2
Molecular Weight: 360.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans after multiple oral doses. [] This behavior is attributed to its metabolism by CYP3A, primarily leading to two metabolites: a pyridyl N-oxide (M1) and an O-deethylated derivative (M2). Notably, M2 exhibits competitive and mechanism-based inhibition of CYP3A. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: Developed as a structurally diverse backup for the GlyT1 inhibitor TP0439150, compound 7n demonstrates potent GlyT1 inhibition. [] It also exhibits favorable pharmacokinetics and successfully increases cerebrospinal fluid (CSF) glycine concentrations in rats. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 acts as a potent P2X7 antagonist. This compound demonstrates an ED50 of 2.3 mg/kg in rats, possesses high oral bioavailability, and exhibits low-moderate clearance in preclinical species. [] It displays an acceptable safety margin in rats, with a predicted human dose of 120 mg QD. [] Notably, JNJ 54166060 shows a unique CYP profile and functions as a regioselective inhibitor of midazolam CYP3A metabolism. []

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

Compound Description: This compound exhibits potent antimalarial activity, potentially by inhibiting prolyl-tRNA synthetase. [] Its two enantiomers display different levels of antimalarial bioactivity, with the S enantiomer showing greater potency. [] This difference is attributed to their binding affinities within the ATP binding site of the enzyme. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

Compound Description: CHMFL-KIT-64 is a potent c-KIT kinase inhibitor, effective against both the wild-type enzyme and a broad spectrum of drug-resistant mutants. [] It demonstrates single-digit nanomolar potency against both c-KIT kinase and the T670I mutant in biochemical assays. [] CHMFL-KIT-64 also exhibits good in vivo pharmacokinetic profiles across various species and displays promising antitumor efficacy in mouse models. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

Compound Description: This compound, developed by AstraZeneca, is a potent neutrophil elastase inhibitor. [] Its tosylate salt (Form A) exhibits improved physical properties compared to the free base form. [] This crystalline form is formulated into oral compositions for potential therapeutic use. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a widely used tyrosine kinase inhibitor for treating leukemia. [] It exerts its therapeutic effect by specifically blocking the activity of tyrosine kinases. []

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide

Compound Description: This compound combines structural elements from indibulin and combretastatin, both known anti-mitotic agents. [, ] It exhibits promising cytotoxic activity against various breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) while showing low toxicity towards normal NIH-3T3 cells. [, ]

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767 is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. [, ] Its metabolism involves several pathways, including CYP3A4-mediated thiazolidinedione ring opening, O-demethylation by CYP2C9 and CYP2C19, and S-methylation by methyltransferases. [, ]

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide (5)

Compound Description: This compound exhibits cytotoxic activity against 158N and 158JP oligodendrocytes. [] Its crystal structure is stabilized by intermolecular hydrogen bonds (N-H···O and C-H···O) and weak interactions (C-H···π and Se···N). []

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

Compound Description: CHMFL-KIT-8140 acts as a highly potent type II c-KIT kinase inhibitor, effectively targeting both wild-type c-KIT and the T670I gatekeeper mutant. [] This compound demonstrates strong antiproliferative effects against GIST cancer cell lines. [] Furthermore, it inhibits c-KIT-mediated signaling pathways and induces apoptosis. []

(E)-2-((3-Methyl-5-styrylisoxazol-4-yl)amino)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide derivatives (5a-i)

Compound Description: This series of compounds, synthesized from (E)-ethyl-2-((3-methyl-5-styrylisoxazol-4-yl)amino)acetates, demonstrate promising antimicrobial activity. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364/Taranabant)

Compound Description: MK-0364, also known as Taranabant, is a potent and selective acyclic amide cannabinoid-1 receptor (CB1R) inverse agonist. [, , ] It demonstrates oral bioavailability and effectively reduces food intake and body weight in rodent models. [, ] The binding of MK-0364 to the CB1R is characterized by key interactions with specific amino acid residues, including hydrogen bonding with S(7.39)383. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: K-604 is a potent and water-soluble acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, exhibiting a 229-fold selectivity for ACAT-1 over ACAT-2. [] Its improved aqueous solubility and oral absorption, compared to earlier analogs, make it a promising clinical candidate for treating diseases associated with ACAT-1 overexpression. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f phosphate)

Compound Description: 10f phosphate is a novel teraryl oxazolidinone compound with potent antibacterial activity. [] It shows a good safety profile in MTT assays and hERG K+ channel inhibition tests. [] Notably, its high water solubility (47.1 mg/mL) makes it suitable for in vivo testing. [] In MRSA systemic infection mouse models, 10f phosphate demonstrates superior survival protection compared to linezolid, along with high oral bioavailability (F = 99.1%). []

N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595)

Compound Description: CBS-3595 is a dual p38α MAPK/PDE-4 inhibitor with potent anti-inflammatory properties, effectively suppressing TNFα release. [] Preclinical studies in rodents, dogs, and monkeys demonstrated its efficacy in reducing TNFα levels. [] A phase I clinical trial confirmed these findings in healthy human volunteers, highlighting its potential as a therapeutic agent for TNFα-related diseases. []

1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

Compound Description: AMG 458 is a potent, selective, and orally bioavailable c-Met inhibitor. [] It effectively inhibits tumor growth in NIH3T3/TPR-Met and U-87 MG xenograft models without causing significant weight loss. []

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: OSU-03012 acts as a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor. [] It demonstrates anti-cancer activity by preventing YB-1 from binding to the EGFR promoter, leading to reduced EGFR expression and ultimately inhibiting the growth of basal-like breast cancer cells. []

4-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one

Compound Description: This compound's crystal structure exhibits C-F···π interactions, a type of lp···π interaction where a fluorine lone pair interacts with a π-system. [] These interactions are primarily stabilized by dispersion forces, confirmed by the presence of bond critical points. []

Properties

CAS Number

2034593-91-2

Product Name

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C19H15F3N2O2

Molecular Weight

360.336

InChI

InChI=1S/C19H15F3N2O2/c20-19(21,22)15-4-1-3-13(9-15)11-18(25)24-12-14-6-7-23-16(10-14)17-5-2-8-26-17/h1-10H,11-12H2,(H,24,25)

InChI Key

WIZCOTGYXVGIRM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.